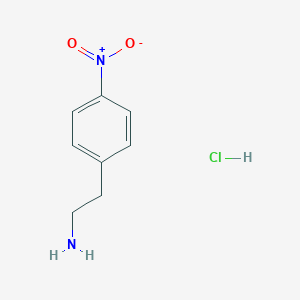

4-硝基苯乙胺盐酸盐

描述

4-Nitrophenethylamine hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its interesting chemical properties. The compound is related to phenethylamine structures and has been used in the synthesis of various derivatives with potential applications in chemistry and biochemistry.

Synthesis Analysis

The synthesis of derivatives related to 4-nitrophenethylamine hydrochloride has been explored in several studies. For instance, a series of O-(4-nitrophenyl)hydroxylamines were synthesized from their respective oximes using a pulsed addition of excess NaBH(3)CN at pH 3, yielding 65-75% . Another study reported the synthesis of N-(4-Nitrophenethyl)formamide by direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate without a catalyst or solvent . Additionally, the synthesis of 4-hydroxy-3-methoxyphenethylamine hydrochloride was achieved via condensation, reduction, and hydrochlorination starting from vanillin and nitromethane .

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrophenethylamine hydrochloride has been determined using X-ray crystallography. For example, the crystal and molecular structures of N-phenyl-4-nitrophenethylamine were determined, revealing that the crystals are triclinic with specific cell dimensions and that the phenyl group is trans to the amino-methylene N–C bond . In another study, the crystal structure of dimethylammonium 4-nitrophenolate–4-nitrophenol was analyzed, showing strong hydrogen bonds forming a chain along the b-axis direction .

Chemical Reactions Analysis

Chemical reactions involving 4-nitrophenethylamine hydrochloride derivatives have been investigated to understand their reactivity and potential applications. The reaction of O-(4-nitrophenyl)hydroxylamines with pyruvic acid derivatives generated the desired amides in good yields, demonstrating significant chemoselectivity in the presence of various nucleophiles . Another study described the formation of fluorescent derivatives of related compounds by reaction with hydrazine in the presence of nitrous acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenethylamine hydrochloride derivatives have been studied to a lesser extent. However, the thermal stability of N-nitro-O-(4-nitrophenyl)hydroxylamine was investigated, and the probable mechanism of decomposition was suggested . The study of the crystal structure of related compounds also provides insight into the intermolecular interactions and stability of these molecules .

科学研究应用

钯环的合成

4-硝基苯乙胺盐酸盐: 用于合成邻金属化的伯苯乙胺络合物。 这些络合物包含六元钯环,是合成各种有机金属化合物的关键中间体 .

甲酰胺衍生物

该化合物还用于生产N-(4-硝基苯乙基)甲酰胺,这种衍生物在有机合成中起着重要作用,可能作为构建更复杂分子的基石 .

溶解度研究

4-硝基苯乙胺盐酸盐在甲醇中的溶解度是一个研究课题。 了解其溶解度性质对于其在各种化学反应和过程中的应用至关重要 .

仅供研究用 (RUO) 化学品

作为一种RUO化学品,4-硝基苯乙胺盐酸盐通常用于实验环境中探索新的方法和反应,这些方法和反应可以促进科学知识的进步 .

有机氮化合物研究

作为一种有机氮化合物,它在含氮有机骨架的研究中至关重要。 这项研究可以导致新型材料和药物的开发 .

化学教育

在教育环境中,4-硝基苯乙胺盐酸盐可以用来向学生展示各种化学反应和原理,使其成为教授有机化学的宝贵工具 .

分析化学

它也可能在分析化学中找到应用,在那里它可以作为化学物质定量和鉴定的标准或试剂 .

药物中间体

安全和危害

4-Nitrophenethylamine hydrochloride should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment is advised . In case of inhalation or contact with skin or eyes, immediate medical attention is recommended .

未来方向

4-Nitrophenethylamine hydrochloride is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a unique chemical, it may provide a high-purity guide sample or sample for subsequent chemical and biological experiments .

Relevant Papers

The patent CN104151170A discloses the synthesis method of 4-Nitrophenethylamine hydrochloride . The final product is high in yield, good in crystallization effect, and high in purity . This provides a high-purity guide sample or sample for subsequent chemical and biological experiments .

作用机制

Target of Action

Due to its bifunctionality, it finds wide application in the pharmaceutical industry .

Mode of Action

It is synthesized by direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate

Biochemical Pathways

It has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitrophenethylamine hydrochloride. No special environmental precautions are required for this compound . The compound should be stored in a cool, dry place, away from heat and sources of ignition .

属性

IUPAC Name |

2-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMHULJEYUQYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29968-78-3 | |

| Record name | Benzeneethanamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29968-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitrophenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

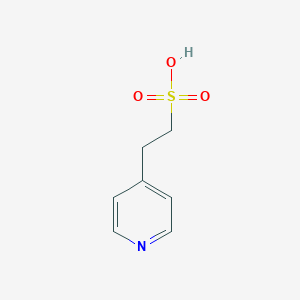

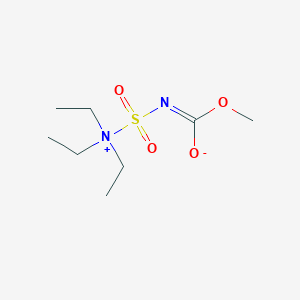

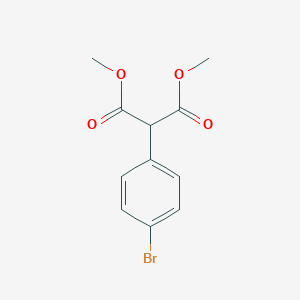

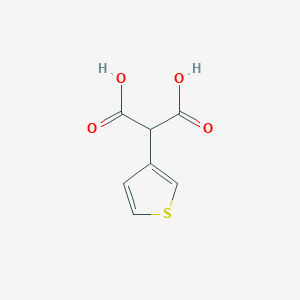

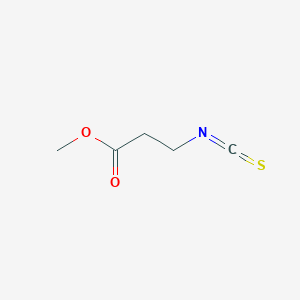

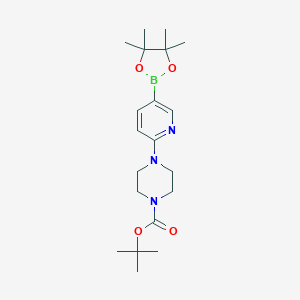

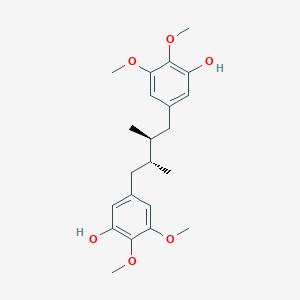

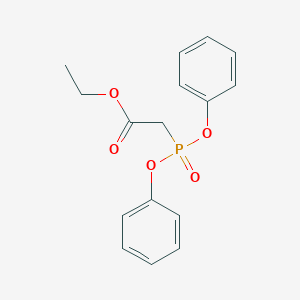

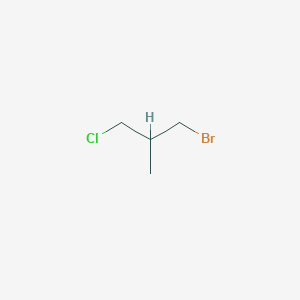

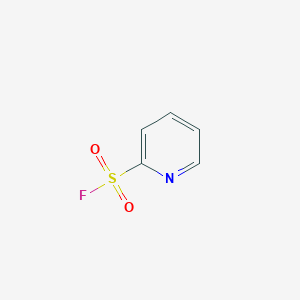

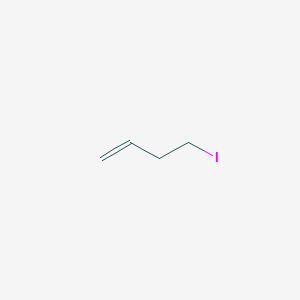

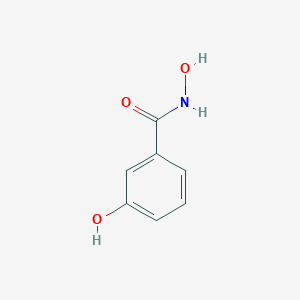

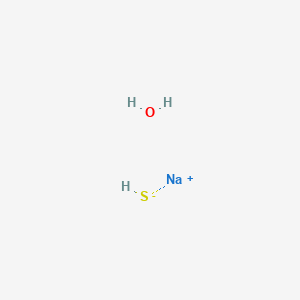

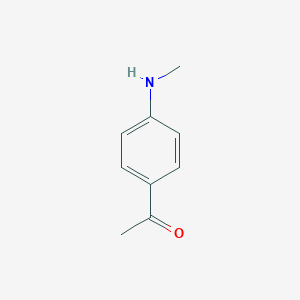

Feasible Synthetic Routes

Q & A

Q1: What is a convenient method to synthesize 4-nitrophenethylamine hydrochloride?

A1: A short and efficient synthesis of 4-nitrophenethylamine hydrochloride involves the removal of water from 4-nitrophenylalanine monohydrate followed by decarboxylation. [, ] This method offers a convenient alternative to more complex synthetic routes.

Q2: Can you describe the structural characteristics of 4-nitrophenethylamine hydrochloride?

A2: 4-Nitrophenethylamine hydrochloride is a light yellow solid. [] Its molecular formula is C8H10N2O2·HCl. While the provided research doesn't specify the molecular weight, it can be calculated as 202.64 g/mol. Further spectroscopic data, such as NMR or IR, are not provided in the given research papers.

Q3: What is the significance of 4-nitrophenethylamine hydrochloride in chemical research?

A3: The synthesis of 4-nitrophenethylamine hydrochloride provides a high-purity guide sample for subsequent chemical and biological experiments. [] This suggests its potential use as a building block or a reference compound in various research areas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。